molecular formula C12H23F2NSi3 B14629157 1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine CAS No. 54882-30-3

1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine

Cat. No.: B14629157
CAS No.: 54882-30-3
M. Wt: 303.57 g/mol
InChI Key: WMEABQVSVHJHPE-UHFFFAOYSA-N
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Description

1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine is a unique organosilicon compound characterized by the presence of difluoro and phenyl groups attached to a silanamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine typically involves the reaction of phenylsilane with difluoromethyltrimethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions may yield silane derivatives with altered functional groups.

    Substitution: The difluoro and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of functionalized silanes.

Scientific Research Applications

1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound may be explored for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine involves its interaction with specific molecular targets. The difluoro and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its action depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide: This compound shares the trifluoromethyl group but differs in its sulfonyl structure.

    N,N-Bis(trimethylsilyl)carbodiimide: Similar in having trimethylsilyl groups, but differs in its core structure.

    1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide: Contains trifluoromethyl and methoxyethyl groups, differing in its overall structure.

Uniqueness

1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine is unique due to its combination of difluoro and phenyl groups attached to a silanamine core. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.

Properties

CAS No.

54882-30-3

Molecular Formula

C12H23F2NSi3

Molecular Weight

303.57 g/mol

IUPAC Name

[[bis(trimethylsilyl)amino]-difluorosilyl]benzene

InChI

InChI=1S/C12H23F2NSi3/c1-16(2,3)15(17(4,5)6)18(13,14)12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

WMEABQVSVHJHPE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[Si](C1=CC=CC=C1)(F)F

Origin of Product

United States

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